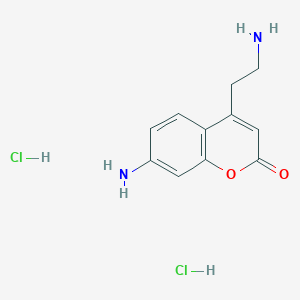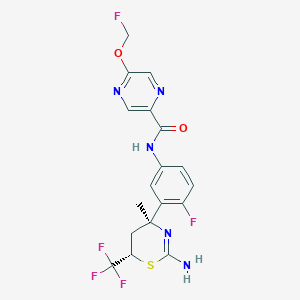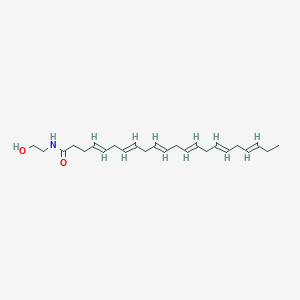
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride is a compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . The chromen-2-one core structure is characterized by a benzene ring fused to an α-pyrone ring, which imparts unique chemical and biological properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These reactions involve the condensation of phenols with β-ketoesters or β-diketones under acidic or basic conditions.
Introduction of the Aminoethyl Group: The 2-aminoethyl group can be introduced through alkylation reactions using ethylenediamine or its derivatives.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydrochromen-2-one derivatives
Substitution: Various substituted chromen-2-one derivatives
科学的研究の応用
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe.
Biology: Investigated for its antibacterial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the production of fluorescent dyes, optical brighteners, and molecular diodes.
作用機序
The mechanism of action of 7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride involves its interaction with various molecular targets and pathways:
Antibacterial Activity: Inhibits bacterial enzymes and disrupts cell wall synthesis.
Antiviral Activity: Interferes with viral replication and inhibits viral enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
7-amino-4-methyl-2H-chromen-2-one: Similar structure but lacks the 2-aminoethyl group.
7-amino-4-(2-hydroxyethyl)chromen-2-one: Similar structure but has a hydroxyethyl group instead of an aminoethyl group.
特性
分子式 |
C11H14Cl2N2O2 |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C11H12N2O2.2ClH/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10;;/h1-2,5-6H,3-4,12-13H2;2*1H |
InChIキー |
YNQXRSNAOWBGLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)

![1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B15073593.png)
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)

![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
![4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile](/img/structure/B15073617.png)
![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
![5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole](/img/structure/B15073625.png)
![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)
![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)


